molecular formula C18H11N3O3S2 B2611440 5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 477548-16-6

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No. B2611440
CAS RN: 477548-16-6
M. Wt: 381.42
InChI Key: VUOCOMHOHHKOMP-UHFFFAOYSA-N
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Description

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a novel compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a benzothiophene derivative that possesses a thiazole ring and a nitro group at position 5.

Scientific Research Applications

Synthesis and Pharmaceutical Significance

A study conducted by Samadhiya et al. (2012) introduced a new series of compounds synthesized from 6-nitroindazole, which were screened for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. This research highlights the pharmaceutical importance of synthesizing derivatives of nitroindazole and potentially similar compounds for therapeutic applications (Pushkal Samadhiya, Ritu Sharma, S. K. Srivastav, S. D. Srivastava, 2012).

Antitumor Activity

Ostapiuk et al. (2017) synthesized new derivatives of benzothiophen-carboxamides to investigate their antitumor activity. The study found that specific compounds exhibited significant antitumor effects, suggesting that these derivatives could be promising candidates for developing new anticancer agents (Y. Ostapiuk, D. A. Frolov, V. Matiychuk, 2017).

Antimicrobial and Antitubercular Activities

Another study by Samadhiya et al. (2013) focused on the synthesis of 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole. These compounds were tested for their antimicrobial and antifungal properties against selected bacteria and fungi, as well as for antitubercular activity against M. tuberculosis, indicating the potential of these synthesized compounds in treating various infectious diseases (Pushkal Samadhiya, R. Sharma, S. Srivastava, 2013).

Characterization and Evaluation of Novel Compounds

Research by Talupur et al. (2021) involved the synthesis, characterization, antimicrobial evaluation, and docking studies of novel compounds. This comprehensive approach to assessing the bioactivity of new chemical entities underscores the importance of structural analysis in understanding the mechanisms behind their antimicrobial efficacy (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

properties

IUPAC Name

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S2/c22-17(16-9-12-8-13(21(23)24)6-7-15(12)26-16)20-18-19-14(10-25-18)11-4-2-1-3-5-11/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOCOMHOHHKOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

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